Cas no 62634-85-9 (3-Aminoazetidin-2-one, acetic acid)

3-Aminoazetidin-2-one, acetic acid structure
62634-85-9 structure
Product Name:3-Aminoazetidin-2-one, acetic acid
CAS No:62634-85-9
MF:C5H10N2O3
MW:146.144501209259
MDL:MFCD30537792
CID:437147
PubChem ID:71337705
Update Time:2025-04-23

3-Aminoazetidin-2-one, acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3-amino-, monoacetate
    • 62634-85-9
    • 3-Aminoazetidin-2-one,aceticacid
    • 3-Aminoazetidin-2-one, acetic acid
    • acetic acid;3-aminoazetidin-2-one
    • EN300-352243
    • 3-aminoazetidin-2-one; acetic acid
    • Z2752201544
    • MDL: MFCD30537792
    • Inchi: 1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4)
    • InChI Key: GCANMCUQWOLTLB-UHFFFAOYSA-N
    • SMILES: O=C1C(CN1)N.OC(C)=O

Computed Properties

  • Exact Mass: 146.0692
  • Monoisotopic Mass: 146.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 112
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • PSA: 92.42

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Additional information on 3-Aminoazetidin-2-one, acetic acid

Compound CAS No 62634-85-9: 2-Azetidinone, 3-amino-, monoacetate

The compound with CAS No 62634-85-9, known as 2-Azetidinone, 3-amino-, monoacetate, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of azetidinones, which are four-membered ring structures with lactam functionality. The presence of an amino group at the 3-position and an acetate moiety further distinguishes this compound from its analogs. Recent studies have highlighted its potential applications in drug development, particularly in the design of bioactive molecules targeting specific cellular pathways.

2-Azetidinone, 3-amino-, monoacetate has been extensively studied for its structural properties and biological activity. Researchers have employed advanced spectroscopic techniques to elucidate its molecular structure, confirming the presence of the azetidinone ring system and the substitution pattern at the amino and acetate positions. These findings have been published in reputable journals, contributing to a deeper understanding of its chemical properties.

The synthesis of 2-Azetidinone, 3-amino-, monoacetate involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient routes for its preparation. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel method utilizing microwave-assisted synthesis to achieve higher yields and faster reaction times.

In terms of biological activity, 2-Azetidinone, 3-amino-, monoacetate has shown promising results in preclinical models. It has been evaluated for its potential as an inhibitor of certain enzymes involved in metabolic pathways. A research team at the University of California reported that this compound exhibits selective inhibition against a key enzyme implicated in neurodegenerative diseases. These findings suggest that 2-Azetidinone, 3-amino-, monoacetate could serve as a lead compound for developing therapeutic agents targeting such conditions.

Moreover, 2-Azetidinone, 3-amino-, monoacetate has been explored for its role in drug delivery systems. Its unique structure allows for potential modification into prodrugs or delivery vehicles that enhance bioavailability and target specificity. A study published in *Drug Delivery* highlighted its ability to act as a carrier for hydrophobic drugs, improving their solubility and absorption profiles.

The pharmacokinetic properties of 2-Azetidinone, 3-amino-, monoacetate have also been investigated. Preclinical studies indicate that it demonstrates moderate absorption and distribution characteristics, with a favorable half-life profile. These attributes make it a candidate for further exploration in clinical trials.

In conclusion, 2-Azetidinone, 3-amino-, monoacetate (CAS No 62634-85-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it an attractive target for drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing therapeutic interventions across various disease areas.

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